molecular formula C7H11ClO B14628337 4-Chlorohept-3-en-2-one CAS No. 54813-94-4

4-Chlorohept-3-en-2-one

Cat. No.: B14628337
CAS No.: 54813-94-4
M. Wt: 146.61 g/mol
InChI Key: BLSIGVBVTZPWRH-UHFFFAOYSA-N
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Description

4-Chlorohept-3-en-2-one is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of heptenone, characterized by the presence of a chlorine atom at the fourth carbon and a double bond between the third and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohept-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hept-3-en-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chlorohept-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chlorohept-3-en-2-one exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its reactive chlorine atom and double bond. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Chloropent-3-en-2-one: A shorter-chain analog with similar reactivity.

    4-Chlorohex-3-en-2-one: Another analog with one fewer carbon atom.

    4-Chlorooct-3-en-2-one: A longer-chain analog with similar properties.

Uniqueness: 4-Chlorohept-3-en-2-one is unique due to its specific chain length and the position of the chlorine atom and double bond

Properties

CAS No.

54813-94-4

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

4-chlorohept-3-en-2-one

InChI

InChI=1S/C7H11ClO/c1-3-4-7(8)5-6(2)9/h5H,3-4H2,1-2H3

InChI Key

BLSIGVBVTZPWRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)C)Cl

Origin of Product

United States

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